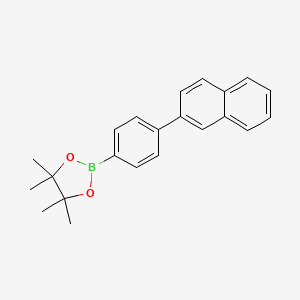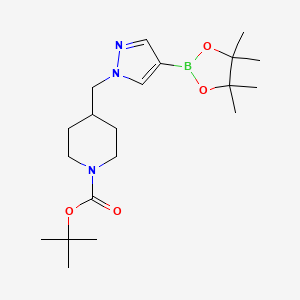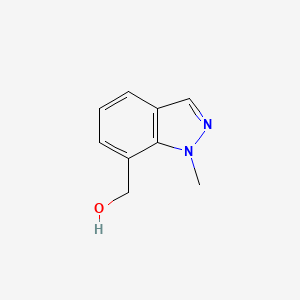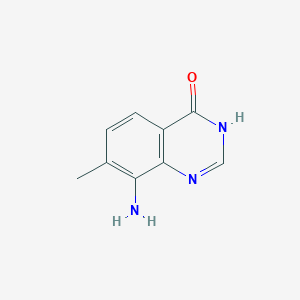
N4-苄基-N2-甲基喹唑啉-2,4-二胺盐酸盐
描述
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐是一种化学化合物,以其对TRPC4通道的抑制作用而闻名。
科学研究应用
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及分析研究中的参考化合物。
生物学: 研究其对细胞过程和离子通道调节的影响。
医学: 探索潜在的治疗应用,特别是在针对TRPC4通道方面。
工业: 用于开发新材料和化学产品
作用机制
该化合物主要通过抑制TRPC4通道发挥其作用。这种抑制影响钙离子的流入,钙离子在各种细胞过程中起着至关重要的作用。 分子靶标包括TRPC4通道蛋白,涉及的途径与钙信号传导和离子转运有关 .
安全和危害
生化分析
Biochemical Properties
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride plays a crucial role in biochemical reactions by inhibiting TRPC4 channels . TRPC4 channels are involved in various physiological processes, including calcium signaling and vascular function. By inhibiting these channels, N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride can modulate calcium influx in cells, which is essential for numerous cellular functions. This compound interacts with TRPC4 channels through binding interactions that block the channel’s activity, thereby preventing calcium ions from entering the cell .
Cellular Effects
The effects of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride on various types of cells and cellular processes are profound. By inhibiting TRPC4 channels, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of calcium influx can affect the activation of calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. This compound has been shown to have neuroprotective effects, potentially by modulating calcium signaling in neuronal cells .
Molecular Mechanism
The molecular mechanism of action of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride involves its binding to TRPC4 channels, leading to their inhibition . This binding interaction prevents the channels from opening and allowing calcium ions to enter the cell. As a result, the intracellular calcium concentration is reduced, which can affect various calcium-dependent processes, including enzyme activation, gene expression, and cellular metabolism . The inhibition of TRPC4 channels by this compound can also lead to downstream effects on other signaling pathways that are regulated by calcium levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of TRPC4 channels, resulting in prolonged effects on calcium signaling and cellular processes .
Dosage Effects in Animal Models
The effects of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPC4 channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential damage to cellular structures . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is involved in metabolic pathways that regulate calcium signaling and cellular metabolism . The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting TRPC4 channels, this compound can alter the balance of calcium-dependent metabolic processes, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is localized in specific subcellular compartments where it exerts its effects on TRPC4 channels . The compound may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of the compound is crucial for its activity and function, as it ensures that the compound interacts with its target channels in the appropriate cellular context .
准备方法
合成路线和反应条件
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐的合成通常涉及以下步骤:
喹唑啉核的形成: 通过在受控条件下使适当的前体环化来合成喹唑啉核。
N-甲基化: 使用甲基化试剂(如碘甲烷)在N2位引入甲基。
N-苄基化: 在碱的存在下,使用苄基氯在N4位引入苄基。
盐酸盐的形成: 最后一步是使用盐酸将游离碱转化为其盐酸盐。
工业生产方法
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键因素包括温度控制、反应时间和使用高效催化剂。
化学反应分析
反应类型
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢)氧化。
还原: 可以使用还原剂(如硼氢化钠)进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在苄基部位。
常见的试剂和条件
氧化: 过氧化氢在催化剂存在下。
还原: 硼氢化钠在适当的溶剂中。
取代: 苄基氯在碱(如氢氧化钠)的存在下。
形成的主要产物
氧化: 喹唑啉核的氧化衍生物。
还原: 具有改变的官能团的化合物的还原形式。
取代: 在苄基部位具有不同官能团的取代衍生物。
相似化合物的比较
类似化合物
4-苄基-2-甲基喹唑啉-2,4-二胺: 该化合物的游离碱形式。
4-苄基-2-甲基喹唑啉-2,4-二胺硫酸盐: 另一种具有相似性质的盐形式。
独特性
4-苄基-2-甲基喹唑啉-2,4-二胺盐酸盐因其对TRPC4通道的特定抑制作用而独一无二,这使其有别于其他喹唑啉衍生物。 其盐酸盐形式提高了其溶解度和稳定性,使其更适合各种应用 .
属性
IUPAC Name |
4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRSTWBGPOXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
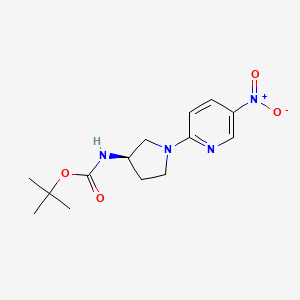
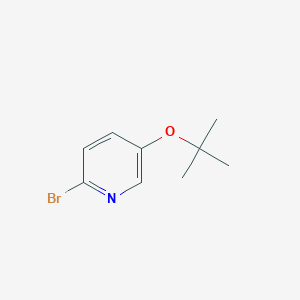
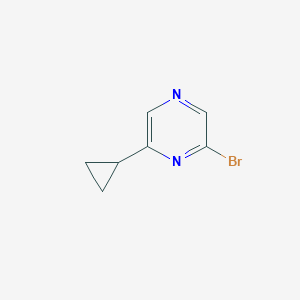
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
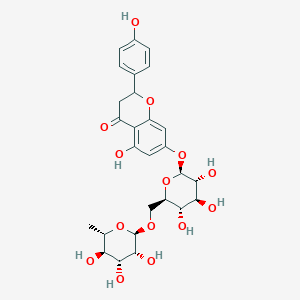

![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
